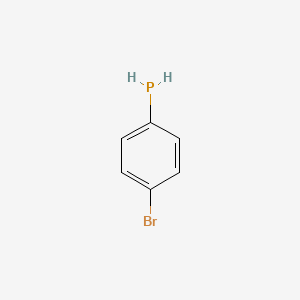

(4-Bromophenyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrP/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTZIXNVSFTTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633628 | |

| Record name | (4-Bromophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-55-7 | |

| Record name | (4-Bromophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenyl Phosphane and Its Functionalized Derivatives

Established Synthetic Routes for Arylphosphanes

Traditional methods for the synthesis of arylphosphanes, including (4-Bromophenyl)phosphane, have historically relied on robust and well-understood reaction pathways. These routes typically involve the reaction of highly reactive organometallic species with phosphorus-halogen compounds or the reduction of oxidized phosphorus precursors.

Nucleophilic Substitution Reactions with Organometallic Reagents

One of the most fundamental and widely employed strategies for forming aryl-phosphorus bonds is the nucleophilic substitution of a halogen on a phosphorus atom by a carbon-centered nucleophile. This is typically achieved using organometallic reagents, where the carbon atom bonded to a metal is sufficiently nucleophilic to attack an electrophilic phosphorus center.

The most common organometallic reagents for this purpose are Grignard reagents (ArMgX) and organolithium compounds (ArLi). The synthesis generally proceeds by reacting the organometallic derivative of bromobenzene, such as (4-bromophenyl)magnesium bromide, with a suitable phosphorus halide like phosphorus trichloride (B1173362) (PCl₃). The high reactivity of these organometallic compounds, however, can lead to a mixture of products due to multiple substitutions, yielding primary (ArPH₂), secondary (Ar₂PH), and tertiary (Ar₃P) phosphines. Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product.

To mitigate the high reactivity and improve selectivity, organozinc reagents (Ar₂Zn) have been developed as milder alternatives to Grignard and organolithium reagents. These compounds are less nucleophilic, which reduces the occurrence of unwanted side reactions, such as double or triple alkylations/arylations of the phosphorus center, leading to higher yields of the desired mono-substituted product, aryldichlorophosphine (ArPCl₂).

Table 1: Comparison of Organometallic Reagents in Arylphosphane Synthesis

| Reagent Type | Formula | Reactivity | Advantages | Disadvantages |

| Organolithium | ArLi | Very High | High reactivity | Low selectivity, side reactions |

| Grignard | ArMgX | High | Readily available | Can lead to mixed products |

| Organozinc | Ar₂Zn | Moderate | Higher selectivity, fewer side reactions | Requires transmetallation step |

Phosphorus Halide Precursors in Phosphane Synthesis

Phosphorus halides are the cornerstone electrophiles in the synthesis of arylphosphanes. The choice of precursor often dictates the final product. Phosphorus trichloride (PCl₃) is a common starting material for producing aryldichlorophosphines (ArPCl₂), such as (4-bromophenyl)dichlorophosphane (B2547643). This intermediate is highly valuable as it can be subsequently reduced to the primary phosphane, this compound (ArPH₂).

A typical two-step synthesis of a primary arylphosphane involves:

Formation of Aryldichlorophosphine : Reacting an organometallic reagent, like the Grignard reagent from 4-bromo-iodobenzene, with PCl₃. Careful control of stoichiometry is necessary to favor the formation of (4-bromophenyl)dichlorophosphane over di- or tri-substituted products.

Reduction to Primary Phosphane : The resulting aryldichlorophosphine is then reduced to the primary phosphane. A powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is typically required for this transformation.

This pathway provides a reliable and scalable route to primary arylphosphanes, which are themselves important building blocks for more complex phosphine (B1218219) ligands.

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and selective methods for C-P bond formation. These strategies aim to reduce waste, avoid harsh reagents, and provide access to complex molecular architectures, such as P-chiral compounds.

Metal-Free P-Arylation Approaches

In an effort to develop greener synthetic routes and avoid residual metal contamination in products, significant research has been directed toward metal-free C-P bond formation. These methods often rely on the generation of reactive intermediates like aryl radicals under photolytic or base-promoted conditions.

One emerging strategy is the photoinduced, photosensitizer-free cross-coupling of aryl halides with H-phosphonates or related P(O)-H compounds. acs.org Under UV irradiation, an aryl halide can form an aryl radical, which then reacts with a phosphorus-centered nucleophile. While this often yields phosphine oxides or phosphonates, subsequent reduction steps can provide the desired phosphanes.

Another approach involves base-promoted homolytic aromatic substitution (BHAS), where a strong base like potassium tert-butoxide (KOtBu) can induce the formation of an aryl radical from an aryl halide. acs.org This radical can then be trapped by a suitable phosphorus nucleophile. These transition-metal-free methods are promising for their mild conditions and reduced environmental impact, although their scope and efficiency for producing primary phosphanes are still under active investigation. acs.orgpreprints.orgorganic-chemistry.org

Table 2: Overview of Advanced Synthetic Strategies

| Strategy | Key Features | Advantages | Typical Products |

| Metal-Free P-Arylation | Avoids transition metals; often photo- or base-induced radical pathways. | Greener process, avoids metal contamination. | Arylphosphine oxides, phosphonates. |

| Stereoselective Synthesis | Utilizes phosphine-borane adducts and chiral auxiliaries. | Access to enantiomerically pure P-chiral phosphines. | P-chiral phosphine-boranes. |

Stereoselective Synthesis via Phosphine-Borane Intermediates

The synthesis of P-chiral phosphines, which have a stereogenic center at the phosphorus atom, is of paramount importance for asymmetric catalysis. A major breakthrough in this area has been the use of phosphine-borane adducts as stable, manageable intermediates. tcichemicals.comjst.go.jp The borane (B79455) group (BH₃) protects the otherwise easily oxidized phosphine, allowing for a wide range of chemical manipulations without affecting the phosphorus lone pair. tcichemicals.comjst.go.jp

The synthesis of enantiomerically pure P-chiral phosphines often begins with a secondary phosphine-borane or a diastereomeric phosphinite-borane complex derived from a chiral auxiliary (e.g., (-)-menthol). semanticscholar.orgnih.gov These diastereomers can be separated, and subsequent nucleophilic substitution at the phosphorus center with an organometallic reagent proceeds with high stereoselectivity, typically with inversion of configuration. The final step involves the removal of the borane protecting group to yield the free chiral phosphine. This methodology has become a cornerstone for the synthesis of a diverse library of P-chiral ligands. tcichemicals.comjst.go.jpsemanticscholar.org

Derivatization to Related Compounds

This compound is a versatile building block that can be functionalized at two primary sites: the reactive P-H bonds of the phosphane group and the C-Br bond on the aromatic ring.

The phosphane moiety can undergo a variety of reactions. The P-H bonds can be substituted via reaction with alkyl or aryl halides to generate secondary and tertiary phosphines. The phosphorus atom is nucleophilic and can be alkylated to form phosphonium (B103445) salts. Furthermore, the phosphine can be readily oxidized to the corresponding (4-bromophenyl)phosphine oxide or reacted with sulfur to form the phosphine sulfide.

The bromine atom on the phenyl ring provides a handle for numerous cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki researchgate.net, Heck, and Sonogashira couplings, allow for the introduction of a wide array of aryl, vinyl, or alkynyl substituents at the para-position. This enables the synthesis of a vast range of functionalized arylphosphane ligands with tailored electronic and steric properties, starting from the single this compound precursor. For example, a Suzuki coupling reaction with an arylboronic acid can yield a biarylphosphine derivative. researchgate.net

Synthesis of Phosphine Oxides and Their Analogues

The synthesis of phosphine oxides, particularly arylphosphine oxides, serves as a crucial pathway to various organophosphorus compounds. These oxides are often more stable and easier to handle than their corresponding phosphines, making them valuable intermediates.

One notable method involves the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig-type reaction. acs.orgsemanticscholar.org This approach is particularly effective for creating aryldiphenylphosphine oxides that are otherwise difficult to obtain, especially those with electron-deficient aryl groups. semanticscholar.org The general procedure involves refluxing a solution of a phosphine, such as methyldiphenylphosphine, with an aryl bromide in the presence of a nickel(II) bromide (NiBr₂) catalyst in phenol. semanticscholar.org The resulting phosphonium salt is then isolated and can be further reacted to yield the desired phosphine oxide. semanticscholar.org For instance, the synthesis of (4-Bromophenyl)(methyl)diphenylphosphonium Bromide was achieved in a 56% yield by reacting 1,4-dibromobenzene (B42075) with methyldiphenylphosphine. semanticscholar.org

Another convenient and economical method has been developed specifically for synthesizing bis-(4-bromophenyl)phosphine oxide in high yield. researchgate.net This compound is a key precursor for preparing various water-soluble phosphine ligands. researchgate.net While specific procedural details from the primary literature are paramount, the general strategy often involves the reaction of a phosphorus source with an excess of a Grignard reagent derived from 1,4-dibromobenzene, followed by oxidation.

Palladium-catalyzed C-P bond formation reactions also represent a versatile route. These methods can involve the coupling of dichloroheterocycles with secondary phosphine oxides to produce compounds bearing two tertiary phosphine oxide groups. organic-chemistry.org Similarly, Ni-catalyzed coupling of arylboronic acids with H-phosphine oxides provides a robust method for synthesizing various aryl-phosphorus compounds, including triarylphosphine oxides. organic-chemistry.org A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature also allows for rapid P-C bond formation, yielding products in high yields within minutes. organic-chemistry.org

Table 1: Synthesis of (4-Bromophenyl)phosphonium Salt

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-Dibromobenzene, Methyldiphenylphosphine | NiBr₂ in Phenol | (4-Bromophenyl)(methyl)diphenylphosphonium Bromide | 56% | semanticscholar.org |

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is critical for tuning its electronic and steric properties for applications in catalysis and materials science. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce new aryl or vinyl groups at the para-position of the bromo-substituted ring. researchgate.net For example, N-(4-bromophenyl) containing substrates can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent system. researchgate.net This methodology allows for the synthesis of a wide range of biaryl derivatives. The reaction conditions are generally tolerant of various functional groups on the incoming boronic acid, including both electron-donating and electron-withdrawing substituents. researchgate.net

Another powerful strategy is the palladium-catalyzed carbonylative coupling. This approach can involve the reaction of an aryl bromide with carbon monoxide and a suitable nucleophile to introduce a carbonyl group. mdpi.com For instance, 2-aminobenzamides have been coupled with aryl iodides under CO pressure using a specialized palladium complex to synthesize quinazolinones. mdpi.com A similar strategy could be envisioned for functionalizing this compound derivatives, where the bromine atom facilitates oxidative addition to a Pd(0) catalyst, followed by CO insertion and subsequent reaction with a nucleophile. mdpi.com

Phosphine-catalyzed annulation reactions also offer a route to highly functionalized derivatives. These reactions utilize the nucleophilic character of phosphines to initiate transformations. For example, a phosphine can catalyze a [4+2] annulation between allenoates and imines to generate highly functionalized tetrahydropyridines. organic-chemistry.org While this specific example doesn't directly use this compound as a starting material, it illustrates the principle of using phosphines to construct complex heterocyclic systems, a strategy that could be adapted to build elaborate structures onto a this compound core.

Table 2: Example of Functionalization via Suzuki Coupling

| Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)imine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-([1,1'-biaryl]-4-yl)imine | researchgate.net |

Coordination Chemistry and Ligand Design Principles of 4 Bromophenyl Phosphane

Electronic and Steric Effects of Bromine Substituents on Phosphane Ligands

The introduction of a bromine atom onto the phenyl rings of a phosphane ligand, as in tris(4-bromophenyl)phosphane (B3122078), fundamentally alters its electronic and steric characteristics compared to unsubstituted analogs like triphenylphosphine (B44618). These modifications are crucial in fine-tuning the properties of the resulting metal complexes.

The steric profile of the ligand, often quantified by the Tolman cone angle (θ), dictates the spatial environment around the metal center. While the cone angle for tristhis compound is not significantly different from that of triphenylphosphine, the presence of the bulky bromine atoms can influence ligand packing in the solid state and control access of substrates to the metal center in catalytic applications.

| Phosphine (B1218219) Ligand | Electronic Effect | Key Steric Parameter Data |

|---|---|---|

| Tris(4-methoxyphenyl)phosphine | Strongly electron-donating (methoxy group) | Increases electron density on the metal, promoting oxidative addition. |

| Triphenylphosphine | Benchmark standard | Tolman Cone Angle (θ) ≈ 145° |

| Tristhis compound | Electron-withdrawing (bromo group) | P-C distance: ~1.83 Å; C-P-C angle: ~102° (inferred from chloro-analog) researchgate.net |

| Tris(4-chlorophenyl)phosphine (B71986) | Electron-withdrawing (chloro group) | Average P-C distance: 1.834(2) Å; Average C-P-C angle: 101.9(1)° researchgate.net |

Modulation of Metal Center Reactivity and Selectivity

The electronic and steric properties of tristhis compound directly modulate the reactivity and selectivity of the metal centers to which it coordinates. The reduced σ-donating ability and enhanced π-acidity influence fundamental steps in catalytic cycles, such as oxidative addition and reductive elimination.

For instance, in palladium-catalyzed cross-coupling reactions, the initial step often involves the oxidative addition of an aryl halide to a Pd(0) center. wikipedia.org Ligands that are strongly electron-donating can accelerate this step by increasing the electron density on the palladium. Conversely, the electron-withdrawing nature of tristhis compound makes the metal center more electron-poor, which can slow the rate of oxidative addition but may, in turn, facilitate the final reductive elimination step. This trade-off allows for precise control over the catalytic cycle. Research has quantified this effect, showing that an ortho-bromo substituted phosphine reacts nearly five times slower than triphenylphosphine in a standard alkylation reaction, demonstrating the significant impact of the halogen substituent on the phosphorus atom's nucleophilicity. rsc.org

Formation and Characterization of Transition Metal Complexes

Tristhis compound and its analogs form stable complexes with a wide array of transition metals. The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR), and infrared (IR) spectroscopy.

Palladium (Pd) Complexes

Palladium complexes featuring halogenated triarylphosphine ligands are of significant interest, particularly as catalysts in cross-coupling reactions. wikipedia.org The synthesis of such complexes typically involves the reaction of a Pd(II) precursor, like [Pd(COD)Br₂] (COD = 1,5-cyclooctadiene), with a stoichiometric amount of the phosphine ligand in a suitable solvent such as dichloromethane. nih.gov

A well-characterized analog, trans-dibromidobis[tris(4-chlorophenyl)phosphine]palladium(II), provides a clear model for the expected structure of the corresponding tristhis compound complex. nih.govresearchgate.net In this complex, the Pd(II) ion adopts a slightly distorted square-planar geometry with the two phosphine ligands in a trans configuration.

| Parameter | Value |

|---|---|

| Pd-P Bond Length | 2.3317(6) Å |

| Pd-Br Bond Length | 2.4252(2) Å |

| P-Pd-Br Bond Angle | 86.589(15)° |

| Coordination Geometry | Slightly distorted square-planar |

Characterization of these complexes is confirmed by ³¹P NMR spectroscopy, which shows a characteristic downfield shift upon coordination to the metal center. For mixed-ligand Pd(II) complexes containing tris(4-chlorophenyl)phosphine and thiourea (B124793) derivatives, the ³¹P NMR signal appears in the range of 25-30 ppm. researchgate.net

Gold (Au) Complexes

Gold(I) phosphine complexes are readily synthesized by reacting a gold(I) precursor, such as [AuCl(SMe₂)], with the phosphine ligand. nih.gov These complexes typically feature a linear two-coordinate geometry around the Au(I) center. The characterization of phosphanegold(I) complexes is routinely performed using multinuclear NMR. nih.gov In the ¹H NMR spectrum, the signals for the phenyl protons shift upon coordination. The ³¹P NMR spectrum is particularly diagnostic, showing a single, sharp resonance that is shifted downfield relative to the free ligand. For example, in a series of phosphanegold(I) complexes with a thiosemicarbazone ligand, the ³¹P signals appear between 30 and 45 ppm. nih.gov The formation of Au(III) complexes is also possible, often through oxidative addition to a Au(I) precursor, resulting in a square-planar geometry. rsc.org

Platinum (Pt) Complexes

Platinum complexes incorporating phosphine ligands are synthesized from Pt(II) or Pt(IV) precursors. The reaction of ligands with Pt(II) compounds like K₂[PtCl₄] can yield square-planar complexes. Pt(IV) complexes, which are kinetically more inert and possess an octahedral geometry, can be formed by oxidative addition to Pt(II) species or by direct substitution on a Pt(IV) starting material. nih.govnih.gov A notable example involves a complex metallo-cyclophane of the type [(PtCl₂)₃L₂], formed from the reaction of [Pt(COD)Cl₂] with a trisphosphine ligand derived from 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, demonstrating the ability of these ligands to bridge multiple metal centers. nih.gov

Ruthenium (Ru), Iron (Fe), and Cobalt (Co) Complexes

The coordination chemistry of tris(aryl)phosphanes extends to group 8 and 9 metals.

Ruthenium (Ru) Complexes: Ruthenium carbonyl clusters serve as common precursors for phosphine-substituted derivatives. The reaction of Ru₃(CO)₁₂ with tris(aryl)phosphines can lead to the substitution of one or more carbonyl groups. nih.gov A well-defined example is the triangulo-triruthenium cluster [Ru₃{P(3-ClC₆H₄)₃}(CO)₁₁], where a single phosphine ligand has replaced an equatorial carbonyl group. The steric bulk of the phosphine ligand leads to a noticeable elongation of the substituted Ru-Ru bond (2.9002(4) Å) compared to the other two Ru-Ru bonds in the cluster (2.8600(3) and 2.8611(4) Å). nih.gov

Iron (Fe) Complexes: Iron-phosphine complexes are typically synthesized from iron(II) halides like FeCl₂. The resulting complexes can adopt various geometries depending on the stoichiometry and the nature of the ligand. While simple four-coordinate tetrahedral complexes are common, more complex structures supported by specialized phosphine ligands have also been characterized using techniques including Mössbauer and Magnetic Circular Dichroism (MCD) spectroscopy. nih.gov

Cobalt (Co) Complexes: Cobalt(II) halides react with phosphine ligands in alcoholic solvents to yield complexes that commonly exhibit a distorted tetrahedral coordination geometry. unibo.it X-ray diffraction studies of complexes of the type CoCl₂(PRPh₂)₂ show the Co(II) center bonded to two chloride anions and two phosphorus atoms. Typical bond distances observed in these structures are in the range of 2.21–2.24 Å for Co–Cl and 2.36–2.43 Å for Co–P. unibo.it

Analysis of Metal-Ligand Coordination Modes and Geometries

This compound, and more commonly its tertiary derivative tris(4-bromophenyl)phosphine, functions as a classic monodentate ligand in coordination chemistry. It coordinates to a metal center (M) via the lone pair of electrons on the phosphorus atom. The electronic nature of this ligand is influenced by the three electron-withdrawing bromophenyl groups, which modulates the properties of the resulting metal complex. The coordination of this compound derivatives has been observed with a variety of transition metals, leading to complexes with distinct coordination modes and geometries dictated by the metal's coordination number, oxidation state, and steric factors.

Coordination with d¹⁰ Metals: Gold(I) and Copper(I)

Gold(I) complexes involving phosphine ligands typically exhibit a coordination number of two, resulting in a linear geometry. In these complexes, the P-Au-X bond angle is approximately 180°. Structural studies on analogous gold(I) halide complexes with methoxy-substituted triarylphosphines, such as [Au{P(o-anis)₃}Cl] and [Au{P(p-anis)₃}Br], confirm this linear two-coordination. The Au-P bond lengths in these types of compounds are typically in the range of 2.239(2) to 2.259(3) Å, with Au-Br bond lengths around 2.385(2) to 2.402(2) Å. scispace.com

Copper(I) complexes with phosphine ligands commonly adopt a tetrahedral geometry with a coordination number of four. A notable structural motif is the cubane-like cluster, [Cu₄I₄L₄], where L is a phosphine ligand. In these structures, each copper atom is in a pseudo-tetrahedral environment, coordinated to one phosphorus atom and three bridging iodide ions. mdpi.com

Table 1: Typical Coordination Geometries for d¹⁰ Metal Complexes with Triarylphosphines

| Metal Ion | Coordination Number | Typical Geometry | Representative Bond Parameters (from Analogues) |

|---|---|---|---|

| Au(I) | 2 | Linear | Au-P: ~2.24 - 2.26 Å; P-Au-X: ~180° |

Coordination with d⁸ Metals: Palladium(II)

Palladium(II) complexes, which have a d⁸ electron configuration, frequently form four-coordinate species with a square planar geometry. Mixed-ligand complexes of the type [Pd(phosphine)₂(other ligand)₂]Cl₂ have been synthesized with analogous ligands like tris(4-chlorophenyl)phosphine. researchgate.net In these square planar complexes, the ligands are arranged around the central palladium atom with bond angles of approximately 90° (cis) and 180° (trans). The choice between cis and trans isomers can be influenced by the steric bulk of the ligands and the reaction conditions. rscf.ru

Table 2: Typical Coordination Geometry for d⁸ Metal Complexes

| Metal Ion | Coordination Number | Typical Geometry | Expected Bond Angles |

|---|

Coordination with Other Transition Metals

Complexes with metals that favor higher coordination numbers, such as molybdenum(0) and osmium(IV), have been characterized with structurally similar halogenated triarylphosphines. For instance, a molybdenum complex, trans-Tetracarbonylbis[tris(4-chlorophenyl)phosphine-P]molybdenum(0), displays a nearly perfect octahedral coordination geometry. researchgate.net An osmium(IV) complex with tris(4-fluorophenyl)phosphine (B91858) shows a trigonal-bipyramidal geometry where the phosphine ligand is trans to a chloride ligand. researchgate.net These examples demonstrate the versatility of triarylphosphines in accommodating various coordination numbers and geometries.

Table 3: Higher Coordination Number Geometries with Analogous Ligands

| Metal Ion | Coordination Number | Geometry | Example Complex (with Analogue) |

|---|---|---|---|

| Mo(0) | 6 | Octahedral | [Mo{(C₆H₄Cl)₃P}₂(CO)₄] |

The structural parameters of the free tris(4-chlorophenyl)phosphine ligand have been determined by X-ray crystallography, showing an average P-C bond distance of 1.834 (2) Å and an average C-P-C bond angle of 101.9 (1)°. researchgate.net These values are typical for triarylphosphines and provide a baseline for understanding the structural changes that occur upon coordination to a metal center.

Catalytic Applications of 4 Bromophenyl Phosphane Derived Systems

Homogeneous Catalysis by Transition Metal Complexes

Transition metal complexes, especially those of palladium, are workhorses in modern organic synthesis. The properties and reactivity of these metal centers are heavily influenced by the ligands coordinated to them. Phosphine (B1218219) ligands are fundamental in this regard due to their ability to modulate the electronic and steric environment of the metal, which is critical for the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. While simple phosphines are effective, derivatives of (4-Bromophenyl)phosphane are often employed to create more sophisticated catalytic systems, such as polymer-supported heterogeneous catalysts, leveraging the bromo-substituents as functional handles.

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecules from simpler precursors. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for achieving this transformation. Ligands derived from this compound play a role in these processes, often by being incorporated into advanced catalyst designs that offer enhanced stability and reusability.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. Research has demonstrated the application of systems derived from halogenated triarylphosphines in this reaction. For instance, a highly active and reusable heterogeneous catalyst, referred to as Pd@PNP, was developed for the Suzuki-Miyaura coupling of aryl chlorides and bromides. rsc.orgmdpi.com This catalyst was synthesized through a palladium-catalyzed reaction between tris(4-bromophenyl)amine and benzene-1,4-diboronic acid, where tris(4-chlorophenyl)phosphine (B71986) was used as a ligand. rsc.orgmdpi.com

During the one-pot synthesis, the tris(4-chlorophenyl)phosphine not only acts as a ligand but also participates in the coupling reaction, effectively immobilizing the phosphine unit within the resulting polymer network. rsc.org This approach traps palladium nanoparticles within the functionalized polymer, creating a stable and efficient heterogeneous catalyst. rsc.orgmdpi.com The resulting Pd@PNP catalyst showed high activity for the coupling of various aryl bromides and chlorides with arylboronic acids, producing the corresponding biphenyl compounds in good to excellent yields. rsc.org The catalyst's heterogeneous nature allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. rsc.org

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Polymer-Immobilized Pd Catalyst Derived from a Halogenated Triarylphosphine System rsc.org

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 96 |

| 3 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 4 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 99 |

| 5 | 4-Bromobenzonitrile | 4-Cyano-1,1'-biphenyl | 96 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 95 |

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd@PNP catalyst (0.4 mol% Pd), K₂CO₃ (2.0 mmol), Methanol (2 mL), 80 °C, 14 h, under argon. rsc.org

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. mit.eduresearchgate.net The reaction is a powerful tool for the synthesis of enynes and arylalkynes. mit.edu Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. mit.edu While specific examples detailing the direct use of tris(4-bromophenyl)phosphine as a ligand in Sonogashira reactions are not prominent in the surveyed literature, its structure is well-suited for creating derivative catalysts. The bromo-functional groups can be used to anchor the phosphine to a solid support or to synthesize more complex ligands, a strategy that is beneficial for catalyst recovery and reuse in reactions like the Sonogashira coupling.

The Negishi reaction couples an organozinc compound with an organohalide and is catalyzed by a nickel or palladium complex. liv.ac.uk This reaction is notable for its high functional group tolerance and the reactivity of the organozinc reagents. liv.ac.ukresearchgate.net The performance of the catalyst is highly dependent on the phosphine ligand employed. Although detailed studies employing tris(4-bromophenyl)phosphine-based catalysts in Negishi couplings are not extensively documented, the principle of ligand functionalization is applicable. The bromo-substituents on the phosphine provide a chemical handle to develop more advanced or heterogenized pincer-type ligands, which have been shown to be highly active in Negishi couplings. researchgate.net

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. nih.govwikipedia.org This reaction is valued for the stability of organostannane reagents and its tolerance of a wide array of functional groups. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, all of which are influenced by the phosphine ligand. wikipedia.org The electron-withdrawing nature of the bromo-substituents in tris(4-bromophenyl)phosphine can alter the electronic profile of the palladium center. While this specific ligand is not commonly cited in Stille reaction literature compared to more electron-rich phosphines, its functional handles allow for its incorporation into polymeric structures or other ligand systems designed for enhanced catalytic performance and stability. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.orgwikipedia.org This reaction has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The evolution of this reaction has been marked by the development of increasingly sophisticated and sterically hindered phosphine ligands that promote the efficient coupling of a wide range of substrates. rsc.orgwikipedia.org Ligands derived from this compound can be envisioned as building blocks for such advanced systems. The bromo-groups allow for synthetic modification to create the bulky and electron-rich biaryl phosphine ligands that are known to be highly effective for the Buchwald-Hartwig amination. rsc.org This synthetic versatility makes this compound derivatives valuable precursors for the development of new catalysts for C-N bond formation.

Other Catalytic Transformations

Hydrogenation Processes

Phosphine ligands are integral to many homogeneous hydrogenation catalysts, where they are used to modulate the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. cfmot.de While simple arylphosphines are common, the introduction of electron-withdrawing groups, such as the bromo-substituent in this compound, can significantly alter the performance of the catalyst. These ligands can decrease the electron density on the metal center, which can impact the kinetics of substrate binding and hydrogenation.

Catalytic systems for the partial hydrogenation of alkynes to alkenes, a crucial transformation in both bulk and fine chemical synthesis, often rely on heterogeneous palladium catalysts. beilstein-journals.org However, homogeneous catalysts, such as those derived from rhodium and ruthenium with phosphine ligands, offer high selectivity. For instance, Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a benchmark for the hydrogenation of alkenes. cfmot.de By replacing triphenylphosphine (B44618) with derivatives like tristhis compound (B3122078), the electronic profile of the catalyst can be adjusted. This modification can influence the catalyst's stability and its selectivity toward different functional groups within a complex molecule. Research in this area often focuses on comparing the performance of catalysts with electronically distinct phosphine ligands under identical conditions to probe these effects.

Table 1: Representative Catalytic Systems for Hydrogenation This table is illustrative and based on typical systems where this compound derivatives could be applied.

| Catalyst Precursor | Ligand | Substrate Example | Product | Key Observation |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ | Tristhis compound | 1-Octene | n-Octane | Electronic effects on rate |

| RuCl₂(PPh₃)₃ | Bis(4-bromophenyl)phenylphosphane | Styrene | Ethylbenzene | Selectivity studies |

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes using synthesis gas (CO/H₂). researchgate.net The reaction is typically catalyzed by cobalt or rhodium complexes, with the choice of phosphine ligand being critical for controlling the regioselectivity—the ratio of the linear (n) to the branched (iso) aldehyde product. wikipedia.orgtamu.edu

The electronic nature of the phosphine ligand directly influences the properties of the rhodium catalyst. Electron-withdrawing groups, as found in this compound, tend to increase the rate of the reaction but can sometimes lead to lower n/iso selectivity compared to more electron-donating phosphine ligands. This is because the less electron-rich metal center is more electrophilic, which can affect the migratory insertion step of the catalytic cycle. The Ruhrchemie/Rhone-Poulenc process, for example, utilizes a water-soluble rhodium catalyst with a sulfonated triphenylphosphine ligand (TPPTS), demonstrating the power of ligand modification to control catalysis in different media. wikipedia.org Ligands based on this compound can be similarly functionalized to create catalysts with specific properties for desired applications.

Table 2: Ligand Effects in Rhodium-Catalyzed Hydroformylation of Propylene This table illustrates the expected influence of ligand electronics on hydroformylation outcomes.

| Ligand | Electronic Character | Typical n/iso Ratio | Relative Rate |

|---|---|---|---|

| Tris(p-methoxyphenyl)phosphine | Electron-donating | High (~30:1) | Slower |

| Triphenylphosphine | Neutral | Moderate (~10:1) | Baseline |

Specialized Catalytic Systems and Applications

Redox-Switchable Catalysis

Redox-switchable catalysis is an advanced strategy that uses an external stimulus—oxidation or reduction—to modulate a catalyst's activity in real-time. nsf.gov This approach allows for temporal control over a chemical reaction, enabling the synthesis of complex polymer architectures or switching a reaction "on" and "off". nih.gov

Ligands incorporating a redox-active unit, such as ferrocene, are often employed. A this compound moiety can be attached to a ferrocene core to create a ligand where the catalytic properties of a coordinated metal (e.g., palladium, rhodium) can be influenced by the oxidation state of the ferrocene's iron center. researchgate.net When the ferrocene unit is oxidized (from Fe(II) to Fe(III)), it becomes strongly electron-withdrawing, which alters the electron density at the catalytically active metal. This change can dramatically increase or decrease the rate of a catalytic process, such as a Buchwald-Hartwig cross-coupling reaction. researchgate.net The ability to reversibly switch the catalyst's activity by adding chemical oxidants or reductants provides a sophisticated level of reaction control. nih.gov

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful technique in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. This avoids the need to re-synthesize the molecule from scratch. This compound and its derivatives can play a crucial role in LSF, not as the catalyst for modifying the complex molecule directly, but by enabling the creation of tailored catalyst systems.

The bromine atoms on the phosphane's phenyl rings serve as versatile synthetic handles. They can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the entire phosphine ligand to a larger molecular scaffold, such as a peptide, a natural product, or a polymer. This pre-functionalized ligand can then be complexed with a metal like rhodium or iridium to create a site-specific catalyst. This catalyst can then perform a desired transformation, such as a directed C-H activation or hydrogenation, on a substrate. This strategy essentially uses the ligand's bromine atoms as a tool for the late-stage functionalization of the catalyst system itself, tailoring it for a specific, high-value application.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing improved catalysts. For catalysts containing this compound ligands, mechanistic studies focus on how the ligand's distinct electronic properties influence the elementary steps of the cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Researchers investigate these effects using a combination of experimental and computational methods. In situ spectroscopic techniques, particularly ³¹P NMR, are invaluable for observing the phosphine ligand as it coordinates to the metal and is transformed into various catalytic intermediates throughout the reaction. Computational studies, such as Density Functional Theory (DFT), can model the energies of transition states and intermediates, providing a theoretical basis for understanding the reaction pathways and the role of the ligand's electronics. researchgate.net

Ligand Influence on Catalytic Turnover and Efficiency

The efficacy of a phosphine ligand in a catalytic system is determined by a combination of its steric and electronic characteristics. These properties directly impact the catalytic turnover number (TON) and turnover frequency (TOF), which are key measures of a catalyst's efficiency.

Electronic Effects: Phosphines function as σ-donors and π-acceptors, enabling them to stabilize a wide array of transition metal oxidation states throughout a catalytic cycle. The substituents on the phosphorus atom are crucial for fine-tuning these electronic properties. Electron-donating groups enhance the electron density on the metal, which can facilitate key steps like oxidative addition. Conversely, electron-withdrawing groups, such as the bromo-substituted aryl groups in tristhis compound, modify the ligand's electronic profile in a different manner. The bromine atom acts as an electron-withdrawing group via induction, which reduces the electron-donating ability of the phosphine ligand. This modulation of the metal center's electronics can significantly influence reaction rates and selectivity.

Steric Influence: The spatial arrangement and size of the phosphine ligand create a specific coordination environment around the metal catalyst. This steric bulk is a critical parameter for controlling the selectivity of a catalytic reaction. While this compound derivatives have a defined steric footprint, it is their electronic nature that is often the more distinguishing feature in influencing catalytic efficiency, especially when compared to other triarylphosphines of similar size.

Research has demonstrated the profound impact of ligand electronics on catalytic performance. In a combinatorial screening study for platinum-catalyzed deallylation, various para-substituted triarylphosphines were evaluated. The results highlighted that phosphines with electron-withdrawing substituents could significantly accelerate the reaction compared to those with electron-donating groups. nih.gov For instance, tris(4-(trifluoromethyl)phenyl)phosphine and tris(4-fluorophenyl)phosphine (B91858) (TFPP) showed markedly higher catalytic activity, indicating that electronically-poor ligands can enhance catalytic turnover in certain reactions. nih.gov This principle is directly applicable to this compound systems.

| Phosphine Ligand | Para-Substituent (X) in P(C₆H₄X)₃ | Electronic Nature of Substituent | Relative Catalytic Performance (Signal-to-Background Ratio) |

|---|---|---|---|

| Tris(4-methoxyphenyl)phosphine | -OCH₃ | Strongly Electron-Donating | 1.0 |

| Tris(p-tolyl)phosphine | -CH₃ | Electron-Donating | 4.5 |

| Triphenylphosphine | -H | Neutral | 11 |

| Tris(4-fluorophenyl)phosphine (TFPP) | -F | Electron-Withdrawing | 40 |

| Tris(4-(trifluoromethyl)phenyl)phosphine | -CF₃ | Strongly Electron-Withdrawing | 1.1 |

Note: The data illustrates the general trend of how electronic effects of para-substituents on triarylphosphine ligands can influence catalytic activity. While tris(4-(trifluoromethyl)phenyl)phosphine is strongly electron-withdrawing, its lower performance in this specific screen may be due to other factors such as catalyst inhibition at the concentration tested. nih.gov

Understanding Transition State Stabilization

A fundamental principle of catalysis is the stabilization of the reaction's transition state. A catalyst provides an alternative reaction pathway with a lower activation energy by binding to the transition state more strongly than it does to the substrate. libretexts.org In organometallic catalysis, phosphine ligands are instrumental in achieving this stabilization.

The electronic character of the this compound ligand directly influences the stability of various intermediates and transition states within a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, the cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The electron-withdrawing nature of the bromophenyl groups makes the phosphorus center less basic and the corresponding metal complex more electrophilic. This can influence the rates of key steps:

Oxidative Addition: This step often involves the metal center donating electron density to the substrate. A more electron-deficient metal center, resulting from coordination to an electron-withdrawing ligand like tristhis compound, may slow down this step compared to systems with electron-rich phosphines.

Reductive Elimination: This is the product-forming step and is often favored by a more electron-deficient metal center. The electron-withdrawing phosphine can facilitate this step by helping to remove electron density from the metal, thus stabilizing the transition state leading to the final product.

The active site of the catalyst is complementary to the transition state, and electrostatic interactions, including hydrogen bonds in enzymatic systems, are central to this stabilization. rsc.org In the context of a metallic catalyst bearing phosphine ligands, the stabilization is achieved through the electronic modulation of the metal's d-orbitals, which interact with the orbitals of the reacting substrates. By altering the energy of these orbitals, the ligand helps to stabilize the geometry and electronic configuration of the transition state complex.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for modeling the elementary steps of catalytic cycles, including oxidative addition and reductive elimination. These models allow for the calculation of activation energies and the detailed analysis of transition state structures, providing a deeper understanding of how ligands like this compound exert their influence and stabilize the high-energy species formed during the reaction. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of (4-Bromophenyl)phosphane. Analysis of various nuclei, particularly ¹H, ¹³C, and ³¹P, offers a complete picture of the molecule's connectivity and electronic properties.

While specific spectral data for this compound is not widely published, its expected NMR parameters can be reliably predicted based on the well-established principles of NMR spectroscopy and data from closely related primary arylphosphines.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for both the aromatic protons and the protons directly attached to the phosphorus atom (-PH₂). The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom and those ortho to the phosphane group will have distinct chemical shifts. The most diagnostic feature is the signal for the phosphane protons. This signal is anticipated to appear as a doublet due to coupling with the spin-½ ³¹P nucleus. The coupling constant for this one-bond interaction (¹JP-H) in primary phosphines is typically large, often around 200 Hz. For example, the analogous compound (4-methoxyphenyl)phosphine shows the PH₂ protons as a doublet at 3.90 ppm with a ¹JH-P coupling constant of 198.9 Hz.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would exhibit four distinct signals for the aromatic carbons, consistent with the symmetry of the para-substituted ring. The carbon atom directly bonded to the phosphorus (C1, the ipso-carbon) is expected to show a significant C-P coupling constant (¹JC-P). The ortho (C2, C6), meta (C3, C5), and para (C4, relative to phosphorus) carbons will also exhibit smaller two-bond (²JC-P), three-bond (³JC-P), and four-bond (⁴JC-P) coupling, respectively. The chemical shifts are influenced by the electronegativity and resonance effects of both the bromine and phosphane substituents.

Phosphorus-31 (³¹P) NMR Spectroscopy: ³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. nih.gov Primary phosphines (RPH₂) typically resonate in a characteristic upfield region of the ³¹P NMR spectrum. For this compound, a single resonance is expected. In a proton-coupled spectrum, this signal would be split into a triplet by the two equivalent phosphane protons (¹JP-H), confirming the -PH₂ moiety. The precise chemical shift is influenced by the electronic nature of the aryl substituent.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | |||

| Ar-H (ortho to P) | ~7.2-7.4 | Doublet of doublets | ³JH-H ≈ 8, ⁴JP-H ≈ 2-5 |

| Ar-H (ortho to Br) | ~7.4-7.6 | Doublet | ³JH-H ≈ 8 |

| PH₂ | ~3.8-4.2 | Doublet | ¹JP-H ≈ 195-205 |

| ¹³C | |||

| C-P (ipso) | ~125-135 | Doublet | ¹JC-P ≈ 5-15 |

| C-CH (ortho) | ~130-140 | Doublet | ²JC-P ≈ 15-25 |

| C-CH (meta) | ~118-128 | Doublet | ³JC-P ≈ 5-10 |

| C-Br (para) | ~120-130 | Doublet | ⁴JC-P ≈ 0-3 |

| ³¹P | -120 to -160 | Triplet (proton-coupled) | ¹JP-H ≈ 195-205 |

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic molecular processes, such as conformational changes or restricted bond rotation. rsc.org For this compound, VT-NMR could be employed to investigate the rotational barrier around the C-P single bond. nih.gov

At low temperatures, the rotation of the -PH₂ group relative to the phenyl ring might become slow on the NMR timescale. If this were the case, the two phosphane protons could become chemically non-equivalent, leading to a more complex signal in the ¹H NMR spectrum. By analyzing the changes in the spectra as a function of temperature, specifically the coalescence temperature where distinct signals merge, it is possible to calculate the activation energy (ΔG‡) for the rotational process. nih.gov However, to date, no variable-temperature NMR studies have been reported in the literature for this compound to determine the energetic barrier for this rotation.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides definitive structural information in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single crystal X-ray diffraction (SCXRD) involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Despite the fundamental importance of this technique, a search of the crystallographic literature, including the Cambridge Structural Database (CSD), reveals that no single crystal X-ray diffraction study has been reported for this compound. Consequently, its definitive solid-state structure, including precise bond parameters and molecular conformation, has not been experimentally determined.

In the absence of an experimental crystal structure for this compound, a discussion of its intermolecular interactions must be based on plausible interactions given its functional groups and data from related bromophenyl compounds. In the solid state, molecules are organized by a network of non-covalent forces that dictate the crystal packing.

Expected interactions would include:

C-H···π Interactions: The aromatic ring is electron-rich and can act as a π-acceptor in interactions with C-H bonds from neighboring molecules, influencing the stacking arrangement.

Br···Br Interactions: Halogen bonding is a significant directional interaction in crystal engineering. dntb.gov.ua Type I halogen-halogen contacts, where the Br···Br distance is shorter than the sum of the van der Waals radii (approx. 3.70 Å), have been observed to stabilize the crystal lattices of other 4-bromophenyl-containing molecules. researchgate.netmdpi.com

Hydrogen Bonding: Although the P-H bond is weakly acidic, it could potentially act as a hydrogen bond donor to a suitable acceptor on a neighboring molecule, such as the bromine atom or the π-system of the phenyl ring.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.com The analysis partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of the surrounding crystal. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that provides information about the molecular structure and bonding within a compound. By measuring the interaction of infrared radiation with a molecule, it is possible to identify the different vibrational modes of its constituent chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making infrared spectroscopy an invaluable tool for structural elucidation.

Infrared (IR) Spectroscopy

The key vibrational modes for this compound are associated with the stretching and bending of its specific bonds. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to moderate to strong absorptions in the 1600-1400 cm⁻¹ range. libretexts.orglibretexts.org

A highly diagnostic feature for the 1,4-substitution pattern (para-substitution) of the benzene ring is the presence of a strong C-H out-of-plane bending vibration. fiveable.me This absorption band is expected to appear in the 860-800 cm⁻¹ region. fiveable.mewpmucdn.com

The vibrations involving the phosphorus atom are also key identifiers. The P-H stretching frequency in primary phosphines gives rise to a characteristic absorption band; for phosphine (B1218219) (PH₃), this band is centered around 2327 cm⁻¹. aps.org The aryl-phosphorus (Aryl-P) bond stretching frequency is more variable and can be influenced by the electronic environment, with reported values appearing in ranges from 1465 cm⁻¹ down to the 500-600 cm⁻¹ region. unam.mxresearchgate.net Lastly, the C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically at wavenumbers below 700 cm⁻¹. wpmucdn.comorgchemboulder.com

The table below summarizes the expected characteristic infrared absorption peaks for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| P-H Stretch | Primary Phosphine (-PH₂) | ~2330 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong |

| P-C Stretch | Aryl-Phosphorus | Variable (e.g., ~1465, 1100, 540) | Medium |

| C-H Out-of-Plane Bend | Para-substituted Ring | 860 - 800 | Strong |

| C-Br Stretch | Aryl Bromide | < 700 | Medium to Strong |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details based on fragmentation patterns. proprep.com When a molecule like this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms an energetically unstable molecular ion that can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

The molecular ion peak is of primary importance. A key feature in the mass spectrum of this compound arises from the natural isotopic distribution of bromine. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). asdlib.org Consequently, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (an M peak and an M+2 peak) separated by two mass units, with a relative intensity ratio of roughly 1:1. asdlib.orgyoutube.com This isotopic signature is a definitive indicator for the presence of a single bromine atom in the ion.

The calculated molecular weight of this compound (C₆H₆⁷⁹BrP) is approximately 187.95 g/mol , and for (C₆H₆⁸¹BrP) it is 189.95 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion doublet at m/z 188 and 190.

Following ionization, the molecular ion can undergo several predictable fragmentation reactions. The most common fragmentation pathways involve the cleavage of the weakest bonds.

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to the formation of a [C₆H₆P]⁺ ion, which would be observed as a single peak at m/z 109. This is analogous to the fragmentation of bromobenzene, which readily loses a bromine atom to form a stable phenyl cation at m/z 77. miamioh.edureddit.com

Loss of a Phosphino (B1201336) Radical: Cleavage of the C-P bond is another likely pathway, resulting in the loss of a neutral phosphino radical (•PH₂). This would generate a bromophenyl cation, [C₆H₅Br]⁺, which would be detected as a characteristic isotopic doublet at m/z 156 and 158. asdlib.org

The table below outlines the expected primary ions in the mass spectrum of this compound.

| Proposed Fragment Ion | Formula | Expected m/z (mass-to-charge ratio) | Notes |

|---|---|---|---|

| Molecular Ion | [C₆H₆BrP]⁺• | 188 / 190 | Characteristic 1:1 intensity doublet due to ⁷⁹Br/⁸¹Br isotopes. |

| Bromophenyl Cation | [C₆H₅Br]⁺ | 156 / 158 | Results from loss of •PH₂. Shows 1:1 isotopic pattern. |

| Phosphinophenyl Cation | [C₆H₆P]⁺ | 109 | Results from loss of •Br. Appears as a single peak. |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Possible from further fragmentation of the bromophenyl cation (loss of Br). |

Computational and Theoretical Investigations of 4 Bromophenyl Phosphane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used computational method to investigate the properties of organophosphorus compounds. researchgate.net DFT calculations balance computational cost with accuracy, making them suitable for studying molecules of moderate size like (4-Bromophenyl)phosphane. Functionals such as B3LYP are commonly employed in conjunction with appropriate basis sets (e.g., 6-311G++) to model the geometry and electronic characteristics of such molecules. nih.gov

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the molecular electrostatic potential (MEP).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to have significant contributions from the phosphorus lone pair and the π-system of the bromophenyl ring, while the LUMO is likely to be a π* orbital of the aromatic ring.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. nih.gov In this compound, the MEP would reveal a region of negative potential (electron-rich) around the phosphorus atom due to its lone pair, making it a likely site for electrophilic attack. Conversely, positive potential regions are expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.98 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.17 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.15 | Estimated from HOMO energy via Koopmans' theorem. |

| Electron Affinity | 0.98 | Estimated from LUMO energy via Koopmans' theorem. |

The flexibility of this compound is primarily centered around the rotation of the phosphane (-PH₂) group relative to the phenyl ring along the C-P bond. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformers.

Studies on similar arylphosphines suggest that the lowest energy conformation would be one that minimizes steric hindrance between the P-H bonds of the phosphane group and the ortho C-H bonds of the phenyl ring. The rotational barrier can be calculated by finding the transition state structure, which is typically an eclipsed conformation. The relative energy difference between the stable (staggered) and transition state (eclipsed) conformers provides the rotational energy barrier.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-P-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered | 90° | 0.00 | Most Stable |

| Eclipsed | 0° | 1.85 | Transition State |

DFT is a valuable tool for modeling the mechanisms of reactions involving phosphines, such as their role as ligands in catalysis or as nucleophiles in organic reactions. For this compound, a potential reaction could be its nucleophilic attack on an electrophile.

Computational modeling of such a reaction would involve:

Geometry Optimization: Calculating the structures of the reactant, product, and any intermediates.

Transition State Search: Locating the transition state (TS) structure connecting the reactant to the product. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species.

The activation energy (Ea) for the reaction is determined by the energy difference between the transition state and the reactants. These calculations provide a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

Reconciliation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, DFT-calculated parameters can be compared with results from techniques like X-ray crystallography and vibrational spectroscopy.

Geometric parameters such as bond lengths and angles obtained from DFT geometry optimization in the gas phase can be compared to those determined from a crystal structure. While minor discrepancies are expected due to the different phases (gas vs. solid-state packing forces), good agreement validates the chosen computational method. nih.gov For instance, the calculated P-C bond length and C-P-H angles can be directly compared with crystallographic data.

Furthermore, the vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra. The computed frequencies are often systematically scaled to improve agreement with experimental values. This comparison aids in the assignment of spectral bands to specific molecular vibrations.

Table 3: Comparison of Theoretical and Experimental Parameters for this compound

| Parameter | DFT Calculated (B3LYP/6-311G++) | Experimental (Hypothetical) |

|---|---|---|

| Bond Length (P-C) | 1.84 Å | 1.83 Å |

| Bond Length (C-Br) | 1.91 Å | 1.90 Å |

| Bond Angle (C-C-P) | 120.5° | 120.1° |

| Vibrational Freq. (P-H Stretch) | 2315 cm⁻¹ | 2305 cm⁻¹ |

This reconciliation process is iterative; significant deviations between theoretical predictions and experimental results can prompt refinements in the computational model, such as the choice of a different functional or a larger basis set, leading to a more accurate and reliable theoretical description of the system.

Emerging Research Directions and Future Prospects for 4 Bromophenyl Phosphane Chemistry

Rational Design and Synthesis of Novel Derivatives

The strategic functionalization of (4-Bromophenyl)phosphane is at the forefront of creating a new generation of phosphine (B1218219) ligands. The bromine substituent serves as a versatile anchor for introducing a wide array of chemical moieties through well-established cross-coupling reactions, enabling the fine-tuning of the ligand's properties for specific applications.

Exploration of P-Chiral Ligands

The development of P-chiral phosphine ligands, where the phosphorus atom is the stereogenic center, is a pivotal area in asymmetric catalysis. nih.gov These ligands have demonstrated exceptional performance in inducing high enantioselectivity in a variety of chemical transformations. nih.govjst.go.jp The synthesis of P-chiral ligands derived from this compound is an active area of investigation. The general approach involves the synthesis of phosphine-boranes as key intermediates, which allows for the stereospecific introduction of different substituents on the phosphorus atom. nih.gov

The bromo-substituent on the phenyl ring of this compound can be exploited to introduce additional coordinating groups or bulky substituents that can influence the chiral environment around a metal center. For instance, the bromine atom can be replaced by other functional groups via palladium-catalyzed cross-coupling reactions, leading to the formation of novel P-chiral phosphine ligands with unique steric and electronic profiles. The ability to rationally design these ligands opens up new avenues for achieving higher levels of stereocontrol in asymmetric catalysis. nih.gov

Advancements in Catalytic Efficiency and Selectivity

Derivatives of this compound are being increasingly explored as ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The electronic properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic processes. The electron-withdrawing nature of the bromophenyl group can modulate the electron density at the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Recent research has focused on the synthesis of palladium complexes bearing functionalized phosphine ligands derived from this compound. For example, the modification of the parent phosphane through cross-coupling reactions at the bromine position allows for the introduction of functionalities that can enhance catalyst stability, solubility, and recyclability. Furthermore, the steric bulk of the phosphine ligand can be systematically varied to control the coordination environment around the metal, which is a critical factor in influencing the selectivity of a catalytic reaction.

The table below summarizes the catalytic performance of selected palladium complexes with ligands derived from arylphosphines in Suzuki-Miyaura cross-coupling reactions, highlighting the impact of ligand structure on reaction outcomes.

| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Reference |

| Tristhis compound (B3122078) | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | K2CO3 | 92 | nih.gov |

| SPhos | 4-Chloroanisole | Phenylboronic acid | 0.5 | Dioxane | K3PO4 | 98 | rsc.org |

| XPhos | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 0.1 | t-BuOH | K3PO4 | 95 | nih.gov |

This table is for illustrative purposes and combines data from different studies to show the context of phosphine ligand performance.

Interdisciplinary Research Areas

The versatility of this compound and its derivatives extends beyond traditional catalysis, opening doors to exciting interdisciplinary research areas. The ability to functionalize the phosphine at the bromine position makes it a valuable platform for the development of novel materials and bioactive molecules.

Materials Science: The incorporation of phosphine moieties into polymeric structures is a growing field of interest. rsc.orgmdpi.com this compound derivatives can be polymerized or grafted onto polymer supports to create novel materials with unique properties. For example, phosphine-containing polymers can act as recyclable catalyst supports, sensors for metal ions, or flame-retardant materials. The bromine functionality provides a convenient point of attachment to polymer backbones. rsc.org

Medicinal Chemistry and Bioimaging: Phosphine compounds are also finding applications in the biomedical field. nih.govrsc.org The unique reactivity of phosphines can be harnessed for the development of therapeutic agents and diagnostic tools. For instance, phosphine-based molecules are being investigated for their potential as anticancer drugs. nih.gov The (4-bromophenyl) group can be functionalized with biocompatible moieties or fluorescent tags, enabling the development of targeted drug delivery systems or bioimaging probes. The phosphine-borane derivatives of this compound could also be explored as novel scaffolds in drug discovery. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromophenyl)phosphane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting dicyclohexylphosphine with a 4-bromophenyl-substituted aryl halide under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key parameters include temperature (80–120°C), solvent choice (toluene or THF), and stoichiometric ratios. For example, excess aryl halide may improve coupling efficiency but risks side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the phosphane ligand .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : P NMR (δ ~ -10 to -20 ppm) confirms phosphane formation, while H/C NMR resolves aryl substituents .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides bond lengths (P–C ~1.82 Å) and angles. For example, monoclinic space group is common for bromophenyl derivatives .

- Elemental Analysis : Validates stoichiometry (e.g., CHBrP) with <0.3% deviation .

Q. How is this compound utilized as a ligand in catalytic systems?

- Methodological Answer : It serves as a σ-donor ligand in transition-metal catalysis (e.g., Pd, Cu). In Negishi coupling, the phosphane stabilizes low-oxidation-state metal centers (e.g., Pd), accelerating transmetalation steps. Base-free conditions with Brønsted acids (e.g., benzoic acid) enhance catalytic turnover by facilitating phosphane oxide reduction .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent oxidation. Use gloveboxes for air-sensitive steps. Waste must be segregated and treated by licensed facilities due to brominated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in redox-active catalytic cycles?

- Methodological Answer : In Wittig-type reactions, the ligand participates in P(III)/P(V) redox cycling. Kinetic studies (e.g., Eyring analysis) identify phosphane oxide reduction as the rate-determining step. Isotopic labeling (e.g., O) and DFT-M06 calculations map transition states, revealing how electron-withdrawing bromophenyl groups lower activation barriers .

Q. How can contradictory data on catalytic efficiency be resolved when varying phosphane ligands?

- Methodological Answer : Contradictions often arise from steric/electronic effects. Compare turnover numbers (TONs) under standardized conditions (solvent, temperature, substrate scope). For example, bulky substituents may hinder substrate access but improve metal-ligand stability. Multivariate analysis (e.g., PCA) correlates ligand parameters (Tolman electronic parameter, cone angle) with activity .

Q. What strategies enhance the enantioselectivity of this compound-derived catalysts?

- Methodological Answer :

- Ligand Modification : Introduce chiral backbones (e.g., binaphthyl) or P-chiral centers.

- Co-ligand Synergy : Pair with C-symmetric ligands (e.g., DIPAMP) to enforce stereochemical control.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in asymmetric hydrogenation .

Q. How can computational modeling optimize this compound-based catalyst design?

- Methodological Answer : Density Functional Theory (DFT) predicts geometry-optimized structures and reaction pathways. For example, Gibbs free energy calculations for Pd-catalyzed cross-coupling identify favorable oxidative addition steps. Molecular dynamics simulations assess ligand lability in solution .

Q. What degradation pathways affect this compound under ambient conditions, and how can stability be improved?

- Methodological Answer : Oxidation to phosphane oxide occurs via radical intermediates, accelerated by moisture and O. Accelerated aging studies (40°C, 75% RH) quantify degradation rates. Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.